5-Amino-2,4-dinitrophenol

synthetic methodology process chemistry polymer intermediate

Sourcing isomerically pure aminodinitrophenol for heterocyclic step-growth polymerization often fails due to regioisomer contamination that disrupts stoichiometric balance and limits molecular weight. 5-Amino-2,4-dinitrophenol (ADNP, CAS 116632-20-3) is the sole constitutional isomer possessing the 5-amino-2,4-dinitro substitution pattern required for sequential benzimidazole and benzoxazole ring closure in PBIO copolymer synthesis. • Orthogonally reactive -NH₂ (meta to -OH) and phenolic -OH groups enable regioselective heterocycle formation inaccessible from picramic acid or iso-picramic acid isomers • ≥95% purity supports precise stoichiometric control for high-MW polycondensation; custom upgrading to ≥98.5% available for demanding polymerizations • Supplied with full certificate of analysis; research-scale to bulk quantities available with flexible packaging options

Molecular Formula C6H5N3O5
Molecular Weight 199.12 g/mol
CAS No. 116632-20-3
Cat. No. B050378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2,4-dinitrophenol
CAS116632-20-3
Synonyms5-AMINO-2,4-DINITRO-PHENOL
Molecular FormulaC6H5N3O5
Molecular Weight199.12 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-])N
InChIInChI=1S/C6H5N3O5/c7-3-1-6(10)5(9(13)14)2-4(3)8(11)12/h1-2,10H,7H2
InChIKeyPDZDGGBETNBMPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2,4-dinitrophenol: Physicochemical and Synthetic Profile


5-Amino-2,4-dinitrophenol (ADNP, C₆H₅N₃O₅, MW 199.12 g/mol) is a trifunctional aromatic nitroamino-phenol that occupies a distinct regiochemical niche among aminodinitrophenol constitutional isomers [1]. Its substitution pattern—amino at position 5, nitro at positions 2 and 4—creates a push-pull electronic architecture exploited in heterocyclic condensation chemistry [2]. The compound was specifically developed as the key monomer intermediate for poly(p-phenylene-2-benzoimidazol-6-oxazole) (PBIO), a high-performance benzimidazole-oxazole copolymer [2]. Reported physicochemical descriptors include a computed density of 1.749 g/cm³, an estimated boiling point of 435.8 °C at 760 mmHg, and a flash point of 217.4 °C [3].

Why ADNP Cannot Be Replaced by Other Aminodinitrophenol Isomers


The three constitutional isomers of aminodinitrophenol—2-amino-4,6-dinitrophenol (picramic acid, CAS 96-91-3), 4-amino-2,6-dinitrophenol (iso-picramic acid, CAS 17973-92-1), and 5-amino-2,4-dinitrophenol (CAS 116632-20-3)—are not functionally interchangeable [1]. Each isomer presents a fundamentally different spatial arrangement of the nucleophilic amino group relative to the electron-withdrawing nitro substituents, dictating which heterocyclic ring-closure pathways are geometrically accessible [2]. Picramic acid (2-amino-4,6-dinitro) finds established use in azo dye manufacture and as an albumin reagent; iso-picramic acid (4-amino-2,6-dinitro) has been investigated primarily as a precursor to energetic diazonium salts [1][3]. Only the 5-amino-2,4-dinitro isomer provides the correct atomic connectivity—with the amino group positioned between the two nitro groups on the phenolic ring—to serve as a viable monomer for PBIO polycondensation, where both the amino and hydroxyl groups must participate in benzimidazole and benzoxazole ring formation, respectively [2].

ADNP: Quantified Differentiation Against Closest Analogs


Synthetic Yield and Purity: ADNP vs. CDNP Intermediate

In the optimized two-step route from 4,6-dinitro-1,3-dichlorobenzene (DCDNB), the intermediate 5-chloro-2,4-dinitrophenol (CDNP) was obtained with >98% purity via selective mono-hydrolysis (NaOH, H₂O, 100 °C reflux). Subsequent pressure ammonolysis (NH₃, 1,4-dioxane, 150 °C) yielded 5-amino-2,4-dinitrophenol (ADNP) with ≥98.5% purity after purification and a total yield of 73.6% based on starting DCDNB [1]. This within-process comparison demonstrates that the chlorine-to-amine displacement proceeds with high fidelity, preserving the 2,4-dinitro-5-substituted regiochemistry established in the first step. By contrast, picramic acid (2-amino-4,6-dinitrophenol) prepared via partial reduction of picric acid with ammonium sulfide is typically obtained as a wet solid; commercial technical-grade material is assessed at 60±2% purity by titration with ~40% moisture content [2].

synthetic methodology process chemistry polymer intermediate

Boiling Point: ADNP vs. Picramic Acid

5-Amino-2,4-dinitrophenol (5-amino-2,4-DNP) exhibits an estimated boiling point of 435.8 °C at 760 mmHg [1]. The constitutional isomer picramic acid (2-amino-4,6-DNP) has a reported boiling point of 386.3 °C at 760 mmHg [2]. The 49.5 °C higher boiling point of the 5-amino isomer is consistent with stronger intermolecular hydrogen-bonding networks arising from the spatial proximity of the amino group to both nitro substituents and the phenolic –OH. Iso-picramic acid (4-amino-2,6-DNP) decomposes at 183 °C (DTA onset) in its zwitterionic form, precluding direct boiling-point comparison [3].

thermal properties volatility process safety

Crystal Density: ADNP vs. Iso-Picramic Acid

The ambient-temperature recalculated crystal density of iso-picramic acid (4-amino-2,6-dinitrophenol, monoclinic P2₁/c, Z=4) is 1.78 g/cm³ as determined by single-crystal X-ray diffraction [1]. The computed density of 5-amino-2,4-dinitrophenol is 1.749 g/cm³ [2]. For reference, the parent 2,4-dinitrophenol has a measured density of 1.683 g/cm³ at 24 °C [3]. The intermediate density of the 5-amino isomer (1.749 g/cm³) relative to the 4-amino isomer (1.78 g/cm³) reflects the different hydrogen-bonding architectures: iso-picramic acid crystallizes as a zwitterion (deprotonated –OH, protonated –NH₂), whereas the 5-amino isomer retains a neutral phenolic form, altering the crystal packing efficiency.

solid-state properties crystal engineering energetic materials

Regiochemical Specificity for PBIO Monomer Viability

The 5-amino-2,4-dinitro substitution pattern places the nucleophilic –NH₂ group at the meta position relative to the phenolic –OH, with nitro groups occupying both ortho and para positions to –OH. This geometry enables a two-directional polycondensation: the amino group condenses with a dicarboxylic acid monomer to form the benzimidazole unit, while the phenolic –OH (after reduction of the adjacent nitro groups) forms the benzoxazole ring [1]. In picramic acid (2-amino-4,6-dinitro), the amino group is ortho to –OH, favoring intramolecular hydrogen bonding that competes with intermolecular condensation. In iso-picramic acid (4-amino-2,6-dinitro), the amino group is para to –OH, yielding a symmetric but electronically different scaffold preferred for diazonium salt formation rather than bifunctional polycondensation [2]. The PBIO polymer derived from ADNP has been reported to exhibit high carbonized residue (~50% at 500 °C in TGA) characteristic of benzimidazole-containing polymers [3].

polymer chemistry heterocyclic condensation high-performance fibers

Procurement-Relevant Application Scenarios for ADNP


PBIO High-Performance Polymer and Film Research

ADNP serves as the essential monomer for synthesizing poly(p-phenylene-2-benzoimidazol-6-oxazole) (PBIO), a benzimidazole-oxazole copolymer with reported thermal stability yielding ~50% carbonized residue at 500 °C [1]. The 5-amino-2,4-dinitro regiochemistry provides the correct bifunctional topology—amino meta to phenolic –OH—required for sequential heterocyclic ring closure. Procurement of the ≥98.5% purity monomer [2] is critical for achieving the stoichiometric precision needed in step-growth polycondensation, where deviations in monomer purity directly affect molecular weight and polydispersity.

Regiochemically Controlled Heterocyclic Synthesis

The 1,2,4,5-tetrasubstituted benzene core of ADNP, with its amino group flanked by two nitro groups, provides a scaffold for regioselective reduction and cyclization chemistry that is inaccessible from the 2-amino-4,6-dinitro or 4-amino-2,6-dinitro isomers [1][3]. Researchers developing novel benzimidazole, benzoxazole, or mixed benzimidazole-oxazole heterocyclic libraries can exploit the orthogonal reactivity of the amino and hydroxyl groups, where the higher boiling point (435.8 °C) and lower vapor pressure of the 5-amino isomer provide a wider thermal processing window compared to picramic acid (bp 386.3 °C) [4].

Aminonitroaromatic Energetic Materials Research

The intermediate crystal density of ADNP (1.749 g/cm³) relative to iso-picramic acid (1.78 g/cm³) and 2,4-dinitrophenol (1.683 g/cm³) [1][2] makes this isomer a valuable data point in density-stability correlations for nitroaromatic energetic compounds. Unlike iso-picramic acid, which undergoes decomposition at 183 °C (DTA onset) and is preferentially converted to the sensitive diazonium salt iso-DDNP [3], the 5-amino isomer's higher thermal stability and distinct substitution pattern offer a less shock-sensitive platform for derivatization into tetrazole, triazole, or azo-bridged energetic materials.

Nonlinear Optical Chromophore Design

The 5-amino-2,4-dinitro substitution pattern establishes a donor-π-acceptor electronic configuration with the amino group as the electron donor and the two nitro groups as acceptors. Computational studies on 2,4-dinitrophenol derivatives have demonstrated that hybrid bridging core modifications significantly enhance first hyperpolarizability (β) and dipole moment [1]. ADNP's unique positioning of the donor group between two acceptor sites—rather than at the para or ortho position as in the other isomers—provides a distinct charge-transfer axis for NLO material screening.

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